1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
Overview
Description
1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenylmethyl group and an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-allergic activities , suggesting potential targets could be histamine receptors or other components involved in allergic responses.
Mode of Action
Based on its structural similarity to other anti-allergic compounds, it may interact with histamine receptors, inhibiting the binding of histamine and thus preventing the allergic response .
Biochemical Pathways
Given its potential anti-allergic activity, it may influence pathways related to immune response and inflammation .
Result of Action
, similar compounds have shown significant effects on both allergic asthma and allergic itching. This suggests that 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride may have similar effects.
Biochemical Analysis
Biochemical Properties
1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and catalase . These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the levels of reactive oxygen species (ROS) in cells, thereby impacting oxidative stress responses . Additionally, this compound may alter the expression of genes involved in antioxidant defense mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been shown to inhibit or activate enzymes such as glutathione peroxidase and catalase, which are crucial for maintaining cellular redox balance . These interactions lead to changes in gene expression and enzyme activity, ultimately influencing cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmospheric conditions at room temperature . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure may lead to adaptive responses in cells, such as upregulation of antioxidant defense mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit protective effects against oxidative stress, while higher doses could potentially lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress responses. It interacts with enzymes such as glutathione peroxidase and catalase, which play key roles in detoxifying reactive oxygen species . These interactions can affect metabolic flux and the levels of metabolites involved in redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and effectiveness in modulating cellular responses.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria, where it can exert its effects on oxidative stress responses . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-chlorobenzyl chloride.
Formation of Intermediate: The 4-chlorobenzyl chloride is reacted with hydrazine hydrate to form 4-chlorobenzyl hydrazine.
Cyclization: The intermediate 4-chlorobenzyl hydrazine undergoes cyclization with an appropriate diketone to form the pyrazole ring.
Amination: The resulting pyrazole derivative is then aminated to introduce the amine group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine hydrochloride
- 1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-amine hydrochloride
- 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine
Uniqueness
1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]pyrazol-3-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-3-1-8(2-4-9)7-14-10(12)5-6-13-14;/h1-6H,7,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCDEBZUXMZCHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=N2)N)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585832 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30153-85-6 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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